molecular formula C27H32ClNO10 B607367 厄图格列净 L-吡咯烷酮酸 CAS No. 1210344-83-4

厄图格列净 L-吡咯烷酮酸

货号 B607367
CAS 编号: 1210344-83-4
分子量: 566.0
InChI 键: YHIUPZFKHZTLSH-LXYIGGQGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ertugliflozin L-pyroglutamic acid, also known as PF-04971729, is a potent, selective, and orally active inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2) with an IC50 of 0.877 nM for h-SGLT2 . It is used as a reagent in the synthesis of Ertugliflozin , a drug used to treat type 2 diabetes mellitus .


Synthesis Analysis

Ertugliflozin L-pyroglutamic acid is a reagent in the synthesis of Ertugliflozin . An improved process for its preparation involves treating a compound of formula (IX) with alkali metal alkoxide in an alcoholic solvent to obtain a compound of formula (X), followed by treatment with weak acid, and further reaction with L-pyroglutamic acid in a suitable solvent such as isopropanol, acetone, ethyl acetate, or a mixture thereof .


Molecular Structure Analysis

The molecular formula of Ertugliflozin L-pyroglutamic acid is C27H32ClNO10 . It is a white to off-white powder that is soluble in ethyl alcohol and acetone, slightly soluble in ethyl acetate and acetonitrile, and very slightly soluble in water .


Chemical Reactions Analysis

Ertugliflozin L-pyroglutamic acid demonstrates >2000-fold selectivity for SGLT2 inhibition (relative to SGLT1) in vitro . It reveals a concentration-dependent glucosuria after oral administration to rats .


Physical And Chemical Properties Analysis

Ertugliflozin L-pyroglutamic acid is a white to off-white powder that is soluble in ethyl alcohol and acetone, slightly soluble in ethyl acetate and acetonitrile, and very slightly soluble in water . It has an absolute bioavailability of 100% under fasted conditions .

科学研究应用

Diabetes Treatment

  • Application Summary : Ertugliflozin L-pyroglutamic acid is a selective and orally active hSGLT2 inhibitor . It is used for the treatment of type 2 diabetes mellitus .
  • Methods of Application : Ertugliflozin is administered orally. It acts by increasing the glucose excretion by reducing the glucose reabsorption in the proximal tubules .
  • Results or Outcomes : The drug has been approved in the US, EU, and other regions for the treatment of adults with type 2 diabetes mellitus .

Analytical and Bio-analytical Methods

  • Application Summary : Analytical and bio-analytical methods are available for the estimation of ertugliflozin alone and in combination with metformin or sitagliptin .
  • Methods of Application : Miao et al studied the pharmacokinetics, metabolism, and excretion of ertugliflozin in healthy male human subjects. Ertugliflozin and its metabolites were identified and quantified using HPLC and LC-MS/MS technique .
  • Results or Outcomes : The major biotransformation pathway was found to be glucuronidation, with ertugliflozin-4- β-O-glucuronide and ertugliflozin-3- β-O-glucuronide as the main metabolites. Oxidation by cytochrome P450 is the minor metabolic fate yielded monohydroxylated metabolites and des-ethyl ertugliflozin .

Contraindications

  • Application Summary : There are certain conditions under which the use of Ertugliflozin L-pyroglutamic acid is contraindicated .
  • Results or Outcomes : Under the US approval, Ertugliflozin is contraindicated for patients with severe kidney failure, end-stage renal disease, and dialysis . The European Union approval does not list any contraindications apart from hypersensitivity to the drug .

Contraindications

  • Application Summary : There are certain conditions under which the use of Ertugliflozin L-pyroglutamic acid is contraindicated .
  • Results or Outcomes : Under the US approval, Ertugliflozin is contraindicated for patients with severe kidney failure, end-stage renal disease, and dialysis . The European Union approval does not list any contraindications apart from hypersensitivity to the drug .

安全和危害

Ertugliflozin is contraindicated for patients with severe kidney failure, end-stage renal disease, and dialysis . The most common side effects include fungal infections of the vagina and other infections of the female reproductive system .

未来方向

Ertugliflozin is approved in the US, EU, and other regions for the treatment of adults with type 2 diabetes mellitus (T2DM) . It is also available in combination with either metformin or sitagliptin . Current guidelines for the treatment of type 2 diabetes mellitus generally recommend metformin as first-line therapy in addition to lifestyle modifications .

属性

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIUPZFKHZTLSH-LXYIGGQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ertugliflozin L-pyroglutamic acid

CAS RN

1210344-83-4
Record name Ertugliflozin pidolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertugliflozin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin pidolate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLU731K321
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
NK Duggirala, SM LaCasse, MJ Zaworotko… - Crystal Growth & …, 2019 - ACS Publications
… The ertugliflozin l-pyroglutamic acid cocrystal dissociation into amorphous ertugliflozin free form was detected in early stage formulation studies under high humidity. Binary excipient …
Number of citations: 32 pubs.acs.org
V Sahasrabudhe, K Matschke, H Shi… - … Journal of Clinical …, 2022 - ncbi.nlm.nih.gov
… The commercial product was developed as an immediate-release tablet, consisting of an ertugliflozin-L-pyroglutamic acid cocrystal of 1 : 1 molar stoichiometry as the active …
Number of citations: 3 www.ncbi.nlm.nih.gov
Z Miao, G Nucci, N Amin, R Sharma, V Mascitti… - Drug Metabolism and …, 2013 - ASPET
… Ertugliflozin and [ 14 C]-ertugliflozin l-pyroglutamic acid co-crystal (specific activity of the co-crystal and active forms were 3.09 μCi/mg and 4.18 μCi/mg, respectively, and the …
Number of citations: 117 dmd.aspetjournals.org
SS Khoja, LJ Patel - International Journal of Pharmacy & Life …, 2019 - search.ebscohost.com
… Ertugliflozin L-pyroglutamic acid, a SGLT2 inhibitor, SGLT2 is the predominant transporter … Combine Chemistry includes Ertugliflozin L-pyroglutamic acid is an white to off-white powder …
Number of citations: 0 search.ebscohost.com
A Keyter, S Salek, S Banoo, S Walker - Frontiers in Pharmacology, 2020 - frontiersin.org
… was not available at the time of the study and the results reflected in Table 2 were based on the comparison of the AusPARs produced for erenumab and ertugliflozin l-pyroglutamic acid …
Number of citations: 8 www.frontiersin.org
ON Kavanagh, DM Croker, GM Walker… - Drug Discovery …, 2019 - Elsevier
Highlights • Discovery of pharmaceutical cocrystals has evolved from serendipity to design. • Contains an overview of all commercially available pharmaceutical cocrystals. • Potentially …
Number of citations: 248 www.sciencedirect.com
DA Hussar, KJ Bailey - Journal of the American Pharmacists Association, 2018 - japha.org
… Ertugliflozin l-pyroglutamic acid is supplied in film-coated tablets in quantities equivalent to 5 mg and 15 mg ertugliflozin. The new drug is also supplied in combination formulations with …
Number of citations: 2 www.japha.org
DA Hussar, LA Finn - The Senior Care Pharmacist, 2019 - ingentaconnect.com
… Ertugliflozin L-pyroglutamic acid is supplied in film-coated tablets in quantities equivalent to 5 mg and 15 mg of ertugliflozin. The new drug is also supplied in combination formulations …
Number of citations: 3 www.ingentaconnect.com
N Kovacich, B Chavez - Pharmacy and Therapeutics, 2018 - ncbi.nlm.nih.gov
A 2017 Centers for Disease Control Statistics Report estimated that 9.4% of the US population suffers from diabetes, with an additional 33.9% having prediabetes. 1 Increasing …
Number of citations: 12 www.ncbi.nlm.nih.gov
NK Duggirala, ML Perry, Ö Almarsson… - Chemical …, 2016 - pubs.rsc.org
… 16b The crystal structure of ertugliflozin-L-pyroglutamic acid (1 [thin space (1/6-em)] : [thin … 11 The structure of the MCC ertugliflozin: L-pyroglutamic acid. The cif file was created from …
Number of citations: 864 pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。